molecular formula C42H28O9 B016335 Caraphenol A CAS No. 354553-35-8

Caraphenol A

Cat. No. B016335
M. Wt: 676.7 g/mol
InChI Key: ULEJGXIKBFHUOY-PIQPXYRBSA-N
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Description

Synthesis Analysis

The synthesis of Caraphenol A has been a subject of scientific exploration due to its complex structure and bioactive properties. Wright and Snyder (2014) developed distinct Friedel-Crafts cyclizations for the formation of a 9-membered carbocycle, a critical step in the synthesis of Caraphenol A. This process involved a Au(III)-promoted reaction between an alkyne and an aryl ring, leading to an efficient and scalable synthesis of Caraphenol A with an average yield of 89% per step (Wright & Snyder, 2014).

Molecular Structure Analysis

The molecular structure of Caraphenol A, like other resveratrol oligomers, is characterized by multiple phenolic rings. The structural analysis and confirmation through synthesis have shown that Caraphenol A's substituents on its indane systems exist in a relative trans,trans orientation, challenging previous structural assumptions (Snyder & Brill, 2011).

Chemical Reactions and Properties

Caraphenol A undergoes various chemical reactions due to its phenolic structure. These reactions include oxidation and interactions with other molecules through its hydroxy groups. The chemistry of Caraphenol A is indicative of its reactivity and potential as a precursor for more complex molecules or as a functional compound in therapeutic applications.

Physical Properties Analysis

The physical properties of Caraphenol A, such as solubility, melting point, and crystalline structure, are crucial for its application in pharmaceutical formulations. However, detailed studies specifically addressing the physical properties of Caraphenol A are limited, suggesting an area for future research.

Chemical Properties Analysis

Caraphenol A exhibits significant biological activities, including anticancer effects. Peng et al. (2017) demonstrated that Caraphenol A induces apoptosis in human gastric cancer cells through the increased intracellular reactive oxidative species (ROS) level, highlighting its potential for cancer therapy (Peng et al., 2017).

Scientific Research Applications

  • Gene Delivery Efficiency : Caraphenol A enhances lentiviral gene delivery efficiency to hematopoietic stem cells by reducing antiviral restriction at endosomes. This finding has implications for improving gene therapy techniques (Ozog et al., 2019).

  • Developmental Processes : It plays key roles in developmental processes such as cell division, hormonal regulation, photosynthetic activity, nutrient mineralization, and reproduction. This broad range of functions highlights the importance of Caraphenol A in plant biology and its potential applications in agriculture and horticulture (Sharma et al., 2019).

  • Cancer Therapy : Caraphenol A has potential therapeutic applications in treating human gastric cancer. Its selective inhibition of cell growth and induction of apoptosis in cancer cells through reactive oxygen species suggests its use as an anticancer agent (Peng et al., 2017).

  • Biological Activities : Polyphenols like Caraphenol A exhibit various biological activities, including antioxidative, anti-inflammatory, anti-apoptotic, cancer chemopreventive, anticarcinogenic, and antimicrobial properties. These activities are significant for disease prevention and prophylactic measures (Rajha et al., 2021).

  • Antioxidant Capacity : Caraphenol A has a greater antioxidant capacity than α-viniferin, making it superior in total antioxidant levels. This property can be leveraged in developing antioxidant-rich dietary supplements and food products (Li et al., 2018).

  • Neuroprotective Effects : Emerging evidence suggests that plant polyphenols, including Caraphenol A, may have neuroprotective effects against diseases like Alzheimer's due to their potent antioxidant effects and diverse physiological actions (Cassidy et al., 2020).

  • Nutraceutical and Pharmaceutical Applications : Encapsulated polyphenols, potentially including Caraphenol A, can effectively alleviate the deficiencies of free compounds in functional foods, nutraceutical, and pharmaceutical industries due to their health benefits (Fang & Bhandari, 2010).

Future Directions

Caraphenol A holds great potential as a life-saving treatment of monogenic, oncologic, and infectious diseases. The pharmacologic modification of intrinsic immune restriction factors is a promising and nontoxic approach for improving LV-mediated gene therapy .

properties

IUPAC Name

(10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-38,40-41,43-48H/t37-,38+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEJGXIKBFHUOY-PIQPXYRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H]3C4=C5[C@H]([C@@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caraphenol A

Citations

For This Compound
83
Citations
NE Wright, SA Snyder - Angewandte Chemie International …, 2014 - Wiley Online Library
… are provided, with the application of one of the developed 9‐membered ring closures affording an efficient and scalable synthesis of the bioactive resveratrol trimer caraphenol A. That …
Number of citations: 49 onlinelibrary.wiley.com
X Li, Y Xie, H Xie, J Yang, D Chen - Molecules, 2018 - mdpi.com
… for α-viniferin and caraphenol A were comparatively explored … The spectrophotometric results suggested that caraphenol A … In UV-visible spectra analysis, caraphenol A was observed …
Number of citations: 21 www.mdpi.com
HF Luo, LP Zhang, CQ Hu - Tetrahedron, 2001 - Elsevier
… Caraphenol A (1) was obtained as a yellowish amorphous powder, … Thus the planar structure of caraphenol A was as shown in 1, … Thus, the relative stereochemistry of caraphenol A was …
Number of citations: 113 www.sciencedirect.com
S Ozog, ND Timberlake, K Hermann… - Blood, The Journal …, 2019 - ashpublications.org
… We show that caraphenol A treatment significantly improved HSC gene delivery at both low and high LV doses without altering LV integration patterns. This enhancement translates to …
Number of citations: 28 ashpublications.org
EM Carreira, S Krautwald - Synfacts, 2014 - thieme-connect.com
… Total Synthesis of Caraphenol A Significance: Caraphenol A is a biologically active trimeric … Wright and Snyder report an efficient total synthesis of caraphenol A with an average yield …
Number of citations: 1 www.thieme-connect.com
Y Chen, Z Wang, H Zheng, Y Xu, Y ZHU… - Acta Pharmaceutica …, 2016 - pesquisa.bvsalud.org
… chinensis Batal., together with nine known phenolic compounds, including (+)-licarin A (2), naringenin 4', 7-dimethyl ether (3), pinoresinol-4-O-β-D-glucoside (4), caraphenol A (5), Z-…
Number of citations: 6 pesquisa.bvsalud.org
S Wang, D Ma, C Hu - Helvetica chimica acta, 2005 - Wiley Online Library
… 1H- and 13 C-NMR features of 2 were similar to those of a segment of caraphenol A [4] (Table 3), a resveratrol trimer (Fig.2). In the HMBC spectrum of 2, significant correlations H¿C(8a)/…
Number of citations: 41 onlinelibrary.wiley.com
T Huber, RE Wildermuth… - Chemistry–A European …, 2018 - Wiley Online Library
… For the total synthesis of caraphenol A (117), the Snyder … a dead end for the total synthesis of caraphenol A (117), a second-… more than 600 mg of the final product caraphenol A (117). …
Z Chen, M Pitchakuntla, Y Jia - Natural product reports, 2019 - pubs.rsc.org
… Caraphenol A, Snyder, 2014 In 2014, the Snyder group reported a scalable total synthesis of caraphenol A … by acid-catalyzed dihydrofuran formation afforded caraphenol A (10). Overall, …
Number of citations: 79 pubs.rsc.org
ST Ozog - 2019 - search.proquest.com
… IFITM-based lentiviral vector restriction was shown to be pharmacologically reversible by the small molecule caraphenol A and that treatment allowed for the genetic modification of true …
Number of citations: 0 search.proquest.com

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